(15S)-15-Methyl-pgf2-alpha 1,9-lactone

Catalog No.
S14710349
CAS No.
62411-21-6
M.F
C21H34O4
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(15S)-15-Methyl-pgf2-alpha 1,9-lactone

CAS Number

62411-21-6

Product Name

(15S)-15-Methyl-pgf2-alpha 1,9-lactone

IUPAC Name

(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1

InChI Key

MSFNHUJDWUSYTE-GDTBAKMVSA-N

Canonical SMILES

CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, distinguished by its unique structural modifications that enhance its stability and biological activity. This compound, often referred to as Carboprost, is notable for its oxytocic properties, making it useful in obstetric applications, particularly in managing postpartum hemorrhage and inducing labor. Its chemical formula is C21H34O4C_{21}H_{34}O_{4}, and it features a methyl group at the 15 position, which contributes to its biological efficacy and metabolic stability compared to natural prostaglandins .

  • Formation of the Lactone: The lactone structure is formed through the cyclization of the carboxylic acid derivative of prostaglandin F2-alpha.
  • Methylation: The hydroxyl group at the C-15 position is methylated using reagents such as methyl Grignard or trimethylaluminum, which prevents enzymatic oxidation and enhances the compound's stability .
  • Transformation to Active Form: The resulting tertiary carbinol undergoes further transformations to yield the final oxytocic product, which is less prone to side effects associated with natural prostaglandins .

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone exhibits significant biological activities:

  • Uterine Stimulation: It acts as a potent uterine stimulant, effectively inducing contractions during labor and reducing postpartum hemorrhage .
  • Abortifacient Properties: The compound is used in medical abortions, particularly in the second trimester, due to its ability to stimulate uterine contractions .
  • Inhibition of Corpus Luteum: Research indicates that this compound can inhibit the corpus luteum in primates, which may influence reproductive processes .

The synthesis of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone typically follows these steps:

  • Starting Material: The synthesis begins with prostaglandin F2-alpha as the starting material.
  • Methylation Reaction: A methylating agent (e.g., methyl Grignard reagent) is introduced to modify the C-15 hydroxyl group.
  • Lactonization: The reaction mixture undergoes cyclization to form the lactone structure.
  • Purification: The product is purified through standard methods such as chromatography to isolate the desired stereoisomer .

The primary applications of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone include:

  • Obstetrics: Used for managing postpartum hemorrhage and inducing labor in obstetric emergencies.
  • Medical Abortions: Administered for abortive procedures during the second trimester.
  • Research: Utilized in studies investigating prostaglandin analogs and their effects on reproductive health .

Interaction studies have shown that (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone interacts with various receptors involved in uterine contraction mechanisms. It primarily targets the prostaglandin receptors (EP receptors), leading to enhanced uterine smooth muscle activity. Additionally, studies indicate that this compound may have synergistic effects when used alongside other oxytocic agents like oxytocin .

Several compounds share structural similarities with (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Prostaglandin F2-alphaNatural prostaglandin without methylationShorter half-life; more side effects
Carboprost (15S)-15-Methyl-PGF2αMethylated at C-15; lactone formMore stable; reduced side effects
MisoprostolEpi-isomer of prostaglandin E1Used for gastric protection; also induces labor
DinoprostoneNatural form of prostaglandin E2Commonly used for cervical ripening

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone stands out due to its enhanced stability and efficacy as an oxytocic agent compared to both natural prostaglandins and other synthetic analogs . Its unique structural modifications allow it to maintain activity while minimizing adverse effects associated with other compounds in its class.

The asymmetric synthesis of (15S)-15-Methyl-PGF2α 1,9-lactone relies on enantioselective methods to establish its four stereocenters. Transition-metal catalysts, particularly palladium and rhodium complexes, enable the construction of the cyclopentane core through [2+2] cycloaddition reactions. For instance, chiral phosphine ligands paired with palladium(0) catalysts achieve >90% enantiomeric excess (ee) in forming the bicyclic ketone precursor.

Enzymatic resolution further refines stereochemical purity. Lipase-mediated hydrolysis of racemic intermediates selectively cleaves undesired enantiomers, yielding the (15S)-configured alcohol with 98% ee. This step is critical for ensuring the correct orientation of the 15-methyl group, which influences lactone ring stability and biological inactivity.

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone demonstrates potent oxytocic properties through its interaction with prostaglandin F receptors in reproductive tissues [1]. The compound functions as a synthetic derivative of prostaglandin F2-alpha, characterized by enhanced stability compared to natural prostaglandins while maintaining significant biological activity in uterine smooth muscle [1]. Research demonstrates that this lactone form exhibits marked contractile effects on myometrial tissue, facilitating its role in reproductive physiology [2].

Studies utilizing rhesus monkey models have revealed that 15-methyl prostaglandin F2-alpha analogs effectively induce corpus luteum regression through direct receptor-mediated mechanisms [3]. The compound reduces serum progesterone concentrations to approximately 12% of pretreatment values within 24 hours of administration, demonstrating rapid and potent luteolytic activity [3]. This effect occurs through binding to prostaglandin F receptors on luteal cells, triggering intracellular signaling cascades that ultimately lead to functional luteolysis [3].

The molecular mechanism underlying oxytocic activity involves direct binding to prostaglandin E receptor subtypes within uterine tissue [1]. Upon receptor activation, the compound initiates calcium-dependent signaling pathways that promote sustained uterine contractions [2]. Clinical investigations have documented mean induction-to-abortion intervals of 13 hours 11 minutes when administered intraamniotically, with 97% of subjects delivering within 24 hours [4]. These findings establish the compound's efficacy in reproductive applications requiring rapid uterine contractility [4].

Comparative studies demonstrate that 15-methyl prostaglandin F2-alpha exhibits superior stability and prolonged activity compared to natural prostaglandin F2-alpha [4]. The methylation at the 15th carbon position prevents enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby extending the compound's biological half-life [5]. This structural modification enhances therapeutic efficacy while maintaining receptor selectivity for prostaglandin F receptors [5].

ParameterNatural Prostaglandin F2-alpha(15S)-15-Methyl-prostaglandin F2-alpha
Receptor Binding AffinityHighEnhanced
Metabolic StabilityLowHigh
Duration of ActionShortExtended
Luteolytic PotencyModerateHigh

Myotrophic Properties in Skeletal Muscle Cell Hypertrophy

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone demonstrates significant myotrophic properties through its ability to stimulate skeletal muscle cell growth and hypertrophy [6]. Research has established that prostaglandin F2-alpha and its analogs augment muscle cell size in vitro through specific receptor-mediated mechanisms [6]. The compound promotes increased myotube size not through enhancement of initial cell fusion events, but rather by recruiting additional nuclei to preexisting multinucleated muscle cells [6].

The myotrophic effects are mediated through activation of prostaglandin F receptors expressed on skeletal muscle cells [6]. Upon receptor binding, the compound initiates intracellular signaling cascades that promote muscle fiber hypertrophy through enhanced protein synthesis and nuclear accretion [6]. Studies demonstrate that treatment with prostaglandin F2-alpha analogs results in measurable increases in myotube diameter and overall muscle cell mass [6].

Nuclear Factor of Activated T cells C2 (Nuclear Factor of Activated T cells C2) plays a critical role in mediating the myotrophic effects of prostaglandin F2-alpha analogs [6]. The compound activates Nuclear Factor of Activated T cells through calcium-dependent signaling pathways, leading to nuclear translocation of this transcription factor [7]. Research demonstrates that Nuclear Factor of Activated T cells C2 is specifically required for prostaglandin F2-alpha-induced muscle cell growth and nuclear accretion [7].

The mechanism involves prostaglandin F receptor-mediated calcium mobilization, which activates calcineurin phosphatase activity [7]. This activation leads to dephosphorylation and nuclear translocation of Nuclear Factor of Activated T cells C2, where it functions as a transcription factor to promote expression of genes involved in muscle hypertrophy [7]. Cyclosporine A treatment, which inhibits calcineurin activity, completely blocks prostaglandin F2-alpha-induced Nuclear Factor of Activated T cells activation and subsequent muscle cell growth [7].

Cellular ProcessControlProstaglandin F2-alpha Treatment
Myotube DiameterBaselineIncreased 25-40%
Nuclear AccretionLowEnhanced
Nuclear Factor of Activated T cells ActivityBasalElevated 9-fold
Protein SynthesisNormalUpregulated

Role in Endometrial Tumorigenesis via Prostaglandin F Receptor Activation

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone contributes to endometrial tumorigenesis through activation of prostaglandin F receptors and subsequent downstream signaling pathways [8]. Research demonstrates that prostaglandin F receptor expression is significantly upregulated in human endometrial adenocarcinomas compared to normal endometrium [9]. The receptor localizes specifically to neoplastic epithelial cells in adenocarcinomas, where it mediates tumorigenic signaling [9].

Prostaglandin F2-alpha treatment of endometrial adenocarcinoma explants results in mobilization of inositol phosphate signaling, confirming functional prostaglandin F receptor expression in tumor tissues [8]. The compound promotes endometrial tumorigenesis through phospholipase C-mediated transactivation of epidermal growth factor receptor and subsequent activation of mitogen-activated protein kinase signaling pathways [8]. This mechanism involves prostaglandin F receptor coupling to G protein q, which activates phospholipase C and generates second messengers that phosphorylate epidermal growth factor receptor [8].

The tumorigenic effects are mediated through cross-activation of multiple growth factor signaling networks [8]. Treatment with prostaglandin F2-alpha analogs phosphorylates epidermal growth factor receptor, triggers mitogen-activated protein kinase signaling, and enhances proliferation of endometrial adenocarcinoma cells [8]. Pharmacological inhibition of phospholipase C, epidermal growth factor receptor kinase, or mitogen-activated protein kinase kinase abolishes prostaglandin F2-alpha-induced tumor cell proliferation [8].

Studies reveal that prostaglandin F2-alpha also activates Nuclear Factor of Activated T cells signaling in ovarian cancer cells, leading to increased transforming growth factor beta production and upregulation of Prostate transmembrane protein, Androgen-induced 1 [10]. This pathway promotes epithelial plasticity and tumor progression through modulation of transforming growth factor beta signaling [10]. The prostaglandin F2-alpha-Nuclear Factor of Activated T cells-transforming growth factor beta axis represents a critical mediator of epithelial-to-mesenchymal transition in gynecological malignancies [10].

Signaling ComponentNormal EndometriumEndometrial Adenocarcinoma
Prostaglandin F Receptor ExpressionLowUpregulated
Phospholipase C ActivityBasalEnhanced
Epidermal Growth Factor Receptor PhosphorylationMinimalElevated
Mitogen-Activated Protein Kinase SignalingNormalHyperactivated

Receptor-Mediated Calcium Signaling and Nuclear Factor of Activated T cells Pathway Crosstalk

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone activates complex calcium signaling networks through prostaglandin F receptor-mediated mechanisms [11]. The compound binds to prostaglandin F receptors coupled to G protein q, which activates phospholipase C and generates inositol trisphosphate and diacylglycerol [11]. Inositol trisphosphate mobilizes calcium from intracellular stores, while diacylglycerol activates protein kinase C, creating a coordinated signaling response [11].

Research demonstrates that prostaglandin F2-alpha induces dose-dependent elevation of intracellular calcium concentrations in both calcium-containing and calcium-free solutions [12]. The compound causes rapid phasic increases followed by sustained tonic elevations in cytosolic calcium levels [12]. These calcium transients are mediated through prostaglandin F receptor activation and involve both calcium release from endoplasmic reticulum stores and calcium influx through plasma membrane channels [12].

The calcium-dependent activation of calcineurin phosphatase represents a critical link between prostaglandin F receptor signaling and Nuclear Factor of Activated T cells pathway activation [13]. Calcineurin dephosphorylates Nuclear Factor of Activated T cells proteins, promoting their nuclear translocation and transcriptional activity [13]. This process is continuously responsive to receptor occupancy, as nuclear import is opposed by kinases such as glycogen synthase kinase 3 [13].

Nuclear Factor of Activated T cells signaling downstream of prostaglandin F receptor activation regulates diverse cellular processes including proliferation, differentiation, and survival [14]. In cancer contexts, Nuclear Factor of Activated T cells promotes invasive migration through transcriptional induction of cyclooxygenase 2 and autotaxin, which generate prostaglandin E2 and lysophosphatidic acid respectively [14]. These lipid mediators function in autocrine and paracrine mechanisms to enhance tumor cell motility and invasion [14].

The crosstalk between calcium signaling and Nuclear Factor of Activated T cells pathways creates positive feedback loops that amplify prostaglandin F receptor responses [6]. Prostaglandin F2-alpha-induced Nuclear Factor of Activated T cells activation promotes transcription of genes involved in calcium homeostasis and receptor sensitivity [7]. This mechanism ensures sustained cellular responses to prostaglandin F receptor stimulation and contributes to the compound's biological efficacy [7].

Signaling EventTime CourseCellular Response
Calcium MobilizationSeconds to MinutesRapid Peak, Sustained Elevation
Calcineurin ActivationMinutesNuclear Factor of Activated T cells Dephosphorylation
Nuclear Factor of Activated T cells Translocation15-30 MinutesNuclear Accumulation
Gene TranscriptionHoursSustained Expression Changes

Labor Induction and Pregnancy Termination Mechanisms

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone, commonly known as carboprost lactone, represents a significant advancement in obstetric pharmacotherapy through its potent oxytocic properties and enhanced metabolic stability [1]. The compound functions as a synthetic derivative of prostaglandin F2-alpha, characterized by the presence of a methyl group at the 15th carbon position and a lactone functional group, which confers resistance to enzymatic degradation .

The mechanism of action for labor induction involves direct stimulation of myometrial contractions through activation of the prostaglandin F receptor pathway [3]. When administered intramuscularly, carboprost induces myometrium contractions similar to those observed during natural labor at full term pregnancy [4]. The compound activates prostaglandin F receptors, which are G-protein coupled receptors that increase intracellular calcium concentration via the phospholipase C-inositol phosphate-calcium pathway [5].

Research demonstrates remarkable efficacy in inducing labor for intrauterine fetal death cases. In primigravid patients, intramuscular administration of 125-250 micrograms at 2-3 hourly intervals achieved a 93% success rate within 24 hours, with a median time interval of 10.4 hours between first injection and delivery [6]. Multigravid patients showed even greater responsiveness, with a 95% success rate and reduced median time to delivery of 7.3 hours [6]. These findings indicate significant advantages over conventional methods, with comparable efficacy between nulliparous and parous women.

For postpartum hemorrhage management, intravenous administration of 0.25 mg carboprost in glucose solution produces rapid uterine contraction and bleeding cessation within approximately 12.5 minutes [7]. The mechanism involves sustained myometrial contracture and myometrial ischemia, which accelerates hemostasis at placentation sites while preventing significant blood loss during labor [3].

Table 1: Pharmacological Applications in Labor Induction and Pregnancy Termination

ApplicationDosage Range (mg)Success Rate (%)Mean Time to Effect (hours)Administration Route
Intrauterine fetal death induction (primigravid)0.125-0.25093.010.4Intramuscular
Intrauterine fetal death induction (multigravid)0.125-0.25095.07.3Intramuscular
Postpartum hemorrhage treatment0.25High0.21Intravenous
Early pregnancy termination (vaginal suppository)3.053.0VariableVaginal
Corpus luteum inhibition (rhesus monkey)12.5High24.0Intramuscular

The molecular basis for these effects involves luteolysis initiation through prostaglandin F receptor activation, leading to corpus luteum regression and subsequent progesterone decline [8]. This hormonal cascade triggers the onset of parturition by removing the progesterone-mediated maintenance of pregnancy. Additionally, the compound stimulates oxytocin release, creating a positive feedback loop that amplifies uterine contractility [3].

Comparative studies with other uterotonic agents demonstrate superior contractile response when carboprost is combined with oxytocin, particularly in oxytocin-pretreated myometrial tissue. This synergistic effect suggests potential therapeutic advantages in cases of oxytocin receptor desensitization, a common clinical challenge in prolonged labor management [9].

Veterinary Applications in Reproductive Cycle Modulation

In veterinary medicine, (15S)-15-Methyl-prostaglandin F2-alpha derivatives have established themselves as essential tools for reproductive cycle management across multiple species. The compound functions as a potent luteolytic agent, effectively inducing corpus luteum regression and synchronized estrous cycles in domestic animals [10].

Bovine reproductive management represents the most extensively studied veterinary application. Research in heifers demonstrates that doses ranging from 0.25 to 10.0 mg effectively induce luteolysis and estrous behavior within 5 days post-injection, with 23 out of 28 treatments yielding desired responses [10]. The minimum effective dose was established at 0.25 mg, while higher doses (1-10 mg) produced more rapid progesterone decline, reaching baseline levels approximately 16.2 hours earlier than lower dose treatments [10].

Estrous synchronization protocols utilizing prostaglandin F2-alpha analogs have revolutionized livestock breeding efficiency. When administered during the luteal phase (days 5-17 of the estrous cycle), the compound produces synchronized estrus within an 80-hour period, with success rates varying by cycle stage: 86% at day 7, 90% at day 11, and 98% at day 15 [11]. The temporal distribution of estrous onset demonstrates distinct patterns depending on treatment timing, with early luteal phase treatment producing concentrated estrous expression within 24-48 hours [11].

Table 2: Veterinary Applications in Reproductive Cycle Modulation

SpeciesApplicationEffective Dose Range (mg)Response Rate (%)Time to Response (days)
HeifersLuteolysis induction0.25-10.082.11-5
HeifersEstrous synchronization0.25-10.086.0-98.02-5
Cattle (general)Estrous cycle controlVariableHigh2-5
Male ratsFertility reduction1.0-2.0% implantTemporary reduction7-14
Primates (macaques)Pregnancy termination10.0-15.0100.02-6

The mechanism underlying these reproductive effects involves disruption of luteinizing hormone delivery to the corpus luteum, or negative modulation of luteinizing hormone receptors within luteal tissue [12]. This interference triggers luteolysis and corresponding progesterone decline, permitting final follicular maturation and estrous expression followed by ovulation [12]. The process mirrors natural endogenous prostaglandin F2-alpha release that occurs around day 17 of the estrous cycle [12].

Interesting metabolic studies reveal endogenous prostaglandin F2-alpha release occurring 1-3 days post-injection of synthetic analogs, suggesting activation of natural regulatory mechanisms [10]. This endogenous response may contribute to the sustained effectiveness of treatment protocols and explains the occurrence of post-estrous bleeding observed in some animals [10].

In primate reproductive research, prostaglandin F2-alpha analogs demonstrate complete efficacy for pregnancy termination when administered at 10-15 mg daily beginning on days 148-151 of gestation, with abortion induction occurring within 2-6 days [13]. These findings support the compound's role in research applications investigating pregnancy physiology and reproductive endocrinology across species.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

350.24570956 g/mol

Monoisotopic Mass

350.24570956 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types